molecular formula C10H9I2NO3 B599354 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 160080-87-5

7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B599354
M. Wt: 444.995
InChI Key: FGHLNNQVWGFFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H9I2NO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is 444.995 g/mol . The InChI code for this compound is 1S/C10H11NO3/c12-8-2-1-6-4-9 (10 (13)14)11-5-7 (6)3-8/h1-3,9,11-12H,4-5H2, (H,13,14)/t9-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is stored at refrigerator temperatures . The molecular weight is 333.122 g/mol .

Scientific Research Applications

  • Behavioral Effects in Mice : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including derivatives like 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been found to transiently increase locomotor activity in mice after peripheral injection. Some of these compounds have also been detected in the brain following intraperitoneal administration, suggesting potential neurological or behavioral impacts (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

  • Synthesis and Chemical Properties : The compound has been synthesized through various methods, including a facile synthesis involving Pictet-Spengler reaction on diiodo- or dibromo-substituted tyrosine. This process yields the compound in high optical purity (Verschueren, Tóth, Tourwé, Lebl, Binst, & Hruby, 1992).

  • Optical Isomer Characterization : The optical isomers of this compound and similar conformationally constrained amino acids have been characterized and identified using various analytical methods. This has implications for understanding their structural properties and potential applications (Péter, Tóth, Olajos, Fülöp, & Tourwé, 1995).

  • Use in Peptide Synthesis : The compound has been utilized in peptide synthesis, where it has been noted to be difficult to couple with amino acids. This research has implications for the synthesis of complex peptides and proteins (Bozsó, Tóth, Murphy, & Lovas, 2000).

  • Potential Pharmaceutical Applications : This compound and its derivatives have been explored for their potential use as modulators of nuclear receptors, such as liver X receptor, and as agonists for the peroxisome proliferators-activated receptor (PPAR) gamma, indicating potential applications in the treatment of diabetes and other metabolic disorders (Azukizawa et al., 2008).

  • Antioxidant Properties : Related compounds, such as N-Methyl-3-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have shown high electron-donating activity and excellent antioxidant properties, which can be relevant in various pharmacological contexts (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Future Directions

The discovery and optimization of new 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives as potent influenza virus PA N inhibitors suggest potential future directions for research involving similar compounds .

properties

IUPAC Name

7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9I2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHLNNQVWGFFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(C(=C(C=C21)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743594
Record name 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

160080-87-5
Record name 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
S Azukizawa, M Kasai, K Takahashi, T Miike… - Chemical and …, 2008 - jstage.jst.go.jp
A novel series of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and biologically evaluated.(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl) ethoxy]-1, 2…
Number of citations: 31 www.jstage.jst.go.jp
A Péter, G Tóth, E Olajos, F Fülöp, D Tourwé - Journal of Chromatography A, 1995 - Elsevier
Conformationally constrained amino acids were synthesized in chiral or racemic forms: d- amd l-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), the erythro-d,l-4-methyl analogue, …
Number of citations: 21 www.sciencedirect.com
N Zhou, Y Yan, C Liu, J Hou, W Xu, Y Zhang - Bioorganic & Medicinal …, 2017 - Elsevier
Histone deacetylase inhibitors with desirable pharmacokinetic profiles which can be delivered to solid tumor tissues in large amount might be promising to treat solid tumor effectively. …
Number of citations: 3 www.sciencedirect.com
MN Chao, JM Chezal, E Debiton, D Canitrot… - Pharmaceuticals, 2022 - mdpi.com
The use of radiolabeled non-natural amino acids can provide high contrast SPECT/PET metabolic imaging of solid tumors. Among them, radiohalogenated tyrosine analogs (ie, [ 123 I]…
Number of citations: 2 www.mdpi.com
K Günther, K Möller - Handbook of thin-layer chromatography, 2003 - api.taylorfrancis.com
Because of different biological activities on enantiomers of active ingredients, the preparation of highly enantio-pure compounds is of utmost importance (1–10). Frequently, only one of …
Number of citations: 17 api.taylorfrancis.com

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